ethyl N-(phenylacetyl)-beta-alaninate ethyl N-(phenylacetyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10016593
InChI: InChI=1S/C13H17NO3/c1-2-17-13(16)8-9-14-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)
SMILES: CCOC(=O)CCNC(=O)CC1=CC=CC=C1
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

ethyl N-(phenylacetyl)-beta-alaninate

CAS No.:

Cat. No.: VC10016593

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-(phenylacetyl)-beta-alaninate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 3-[(2-phenylacetyl)amino]propanoate
Standard InChI InChI=1S/C13H17NO3/c1-2-17-13(16)8-9-14-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)
Standard InChI Key VBIVRUYTJUMYHW-UHFFFAOYSA-N
SMILES CCOC(=O)CCNC(=O)CC1=CC=CC=C1
Canonical SMILES CCOC(=O)CCNC(=O)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl N-(phenylacetyl)-beta-alaninate belongs to the class of N-acylated beta-amino acid esters. Its structure consists of a beta-alanine backbone (3-aminopropanoic acid) modified by a phenylacetyl group at the amino terminus and an ethyl ester at the carboxyl terminus . The phenylacetyl moiety introduces aromaticity, which may influence its pharmacokinetic properties and binding interactions.

Key structural attributes:

  • IUPAC Name: N-Phenyl-beta-alanine ethyl ester

  • CAS Registry Number: 62750-11-2

  • Synonym: Ethyl 3-(phenylamino)propanoate

The compound’s 3D conformation, as depicted in PubChem, shows a planar phenyl ring and a flexible ethyl ester chain, which may contribute to its solubility in organic solvents .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for ethyl N-(phenylacetyl)-beta-alaninate is documented in the literature, analogous compounds suggest plausible routes:

Esterification of Beta-Alanine Derivatives

A common method involves the reaction of beta-alanine with phenylacetyl chloride in the presence of a base, followed by ethyl ester formation. For example:

beta-Alanine+Phenylacetyl ChlorideBaseN-Phenylacetyl-beta-alanineEthanol/H+Ethyl N-(phenylacetyl)-beta-alaninate\text{beta-Alanine} + \text{Phenylacetyl Chloride} \xrightarrow{\text{Base}} \text{N-Phenylacetyl-beta-alanine} \xrightarrow{\text{Ethanol/H}^+} \text{Ethyl N-(phenylacetyl)-beta-alaninate}

This two-step process mirrors the synthesis of related esters, such as ethyl N-acetyl-L-prolylglycine, which utilizes acid-catalyzed esterification .

Multicomponent Reactions

Zinc-mediated Mannich-like reactions, as demonstrated for N-protected phenylalanine ethyl esters, could also be adapted. These reactions condense benzyl halides, amines, and carbonyl compounds in a single pot .

Physicochemical Properties

Experimental and Calculated Data

PropertyValue/DescriptionSource
Molecular Weight193.24 g/mol
SolubilityLikely soluble in organic solvents (e.g., chloroform, ethanol)Inferred
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated ~2.1 (similar to phenylacetyl esters)Predicted

The absence of experimental melting/boiling points highlights a gap in current literature.

Pharmacokinetics and Metabolism

In Vitro Stability

Studies on creatine ethyl ester reveal that esterase-mediated hydrolysis in human plasma is negligible, with conversion to creatinine instead of creatine . This raises questions about the metabolic fate of ethyl N-(phenylacetyl)-beta-alaninate. If resistant to plasma esterases, it may accumulate or undergo alternative pathways, such as hepatic oxidation.

Chiral Recognition and Drug Delivery

Poly(phenylacetylene) esters with amino acid pendants exhibit temperature-dependent helix inversion and chiral recognition abilities . Such properties could be exploited in targeted drug delivery systems using ethyl N-(phenylacetyl)-beta-alaninate as a building block.

Analytical Characterization

Spectroscopic Methods

  • NMR: Diagnostic signals include the ethyl ester quartet (δ\delta 4.1–4.3 ppm) and phenylacetyl aromatic protons (δ\delta 7.2–7.5 ppm).

  • HPLC/GC-MS: Used to detect metabolites like phenylacetic acid and beta-alanine in biological matrices .

Applications in Research and Development

Cognitive Enhancers

The structural similarity to GVS-111 suggests potential nootropic applications. Future studies could explore its conversion to bioactive cyclopeptides in neural tissues.

Antiviral Agents

Given the efficacy of related esters against enveloped viruses, this compound warrants evaluation against pathogens like influenza or herpes simplex.

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